REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[CH:9](=O)/[CH:10]=[CH:11]/[CH3:12]>Cl>[Br:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:3]=1[N:4]=[C:11]([CH3:12])[CH:10]=[CH:9]2
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
2.2409 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 30 min at room temperature and another 15 min at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 8 h
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled down
|
Type
|
WASH
|
Details
|
washed with 20 ml of ether
|
Type
|
ADDITION
|
Details
|
followed by addition of zinc chloride (3.95 g)
|
Type
|
CUSTOM
|
Details
|
to give yellow solid
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
WASH
|
Details
|
washed with 3 N cold hydrochloric acid
|
Type
|
STIRRING
|
Details
|
stirred for 5 min at room temperature
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with 2-propanol until the washing
|
Type
|
WASH
|
Details
|
washed with 20 mL of ether
|
Type
|
CUSTOM
|
Details
|
dried with air
|
Type
|
ADDITION
|
Details
|
5 mL of concentrated ammonium hydroxide was added
|
Type
|
EXTRACTION
|
Details
|
Shake it and then extract with 3×20 mL of ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a dark solid
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography (EtOAC/Hexanes 10:90)
|
Type
|
CUSTOM
|
Details
|
yielded a white solid product
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |